(Cyclobutylmethyl)(propan-2-yl)amine hydrochloride (Cyclobutylmethyl)(propan-2-yl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803603-80-6
VCID: VC2883396
InChI: InChI=1S/C8H17N.ClH/c1-7(2)9-6-8-4-3-5-8;/h7-9H,3-6H2,1-2H3;1H
SMILES: CC(C)NCC1CCC1.Cl
Molecular Formula: C8H18ClN
Molecular Weight: 163.69 g/mol

(Cyclobutylmethyl)(propan-2-yl)amine hydrochloride

CAS No.: 1803603-80-6

Cat. No.: VC2883396

Molecular Formula: C8H18ClN

Molecular Weight: 163.69 g/mol

* For research use only. Not for human or veterinary use.

(Cyclobutylmethyl)(propan-2-yl)amine hydrochloride - 1803603-80-6

Specification

CAS No. 1803603-80-6
Molecular Formula C8H18ClN
Molecular Weight 163.69 g/mol
IUPAC Name N-(cyclobutylmethyl)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C8H17N.ClH/c1-7(2)9-6-8-4-3-5-8;/h7-9H,3-6H2,1-2H3;1H
Standard InChI Key OMRSQWNDTWSQPI-UHFFFAOYSA-N
SMILES CC(C)NCC1CCC1.Cl
Canonical SMILES CC(C)NCC1CCC1.Cl

Introduction

Chemical Structure and Properties

The chemical structure of (cyclobutylmethyl)(propan-2-yl)amine hydrochloride consists of a cyclobutyl ring with a methylene bridge connecting to a nitrogen atom, which is also bonded to an isopropyl group. The nitrogen atom is protonated, forming an ammonium salt with a chloride counter-ion.

Table 1: Chemical Identifiers and Basic Properties of (Cyclobutylmethyl)(propan-2-yl)amine hydrochloride

PropertyValue
IUPAC NameN-(cyclobutylmethyl)propan-2-amine hydrochloride
CAS Number1803603-80-6
Molecular FormulaC8H17N·HCl
Molecular Weight163.69 g/mol
InChI1S/C8H17N.ClH/c1-7(2)9-6-8-4-3-5-8;/h7-9H,3-6H2,1-2H3;1H
InChI KeyOMRSQWNDTWSQPI-UHFFFAOYSA-N
Signal WordWarning
Hazard StatementsH315, H319, H335

The compound features a cyclobutyl ring, which is a four-membered carbon ring that contributes to the compound's structural rigidity and unique spatial configuration . The secondary amine structure, with both cyclobutylmethyl and isopropyl substituents, affects its basicity and hydrogen-bonding capabilities. As a hydrochloride salt, the compound is expected to exhibit greater water solubility and different physicochemical properties compared to its free base form.

Structural Components Analysis

Understanding the key structural components of (cyclobutylmethyl)(propan-2-yl)amine hydrochloride provides insight into its chemical behavior and potential applications.

Table 2: Key Structural Components of (Cyclobutylmethyl)(propan-2-yl)amine hydrochloride

Structural ComponentDescriptionContribution to Properties
Cyclobutyl RingFour-membered carbon ringProvides conformational rigidity, strain energy, and distinct spatial arrangement
Methylene Bridge-CH2- group connecting cyclobutyl to amineAdds flexibility between the ring and the amine center
Secondary Amine-NH- group with two carbon substituentsServes as a hydrogen bond donor, protonation site
Isopropyl GroupBranched three-carbon unitContributes hydrophobicity, steric bulk around nitrogen
Hydrochloride SaltProtonated amine with Cl- counter-ionIncreases water solubility, modifies bioavailability in pharmaceutical contexts

The cyclobutyl ring is particularly noteworthy due to its ring strain and conformational constraints, which can influence the compound's reactivity and binding properties if used in biological systems. The combination of the rigid cyclobutyl group with the branched isopropyl substituent creates an asymmetric environment around the nitrogen atom, potentially affecting its behavior in chemical reactions and interactions with various substrates.

CompoundPhysical StateBoiling PointDensityLogP
(Cyclobutylmethyl)(propan-2-yl)amine hydrochlorideSolid*Not availableNot availableNot available
1-CyclobutylmethanamineLiquid95.6±8.0 °C at 760 mmHg0.8±0.1 g/cm³0.50
Benzyl(cyclobutylmethyl)amineLiquid*262.3 °C at 760 mmHg0.984 g/cm³2.97

*Presumed physical state based on similar compounds

Based on the nature of amine hydrochlorides, we can reasonably expect:

  • Higher melting point compared to the free base form due to ionic character

  • Crystalline solid appearance at room temperature

  • Significant water solubility, typical of amine hydrochloride salts

  • Potential hygroscopicity (tendency to absorb moisture from air)

  • Acidic character in aqueous solutions

  • Lower solubility in non-polar organic solvents compared to the free base

RouteDescriptionKey ReagentsPotential Advantages
Direct AcidificationConversion of free base to HCl saltFree amine, HClSimple, high yield
Reductive AminationFormation of C-N bondCyclobutanecarboxaldehyde, isopropylamine, reducing agentOne-pot process possible
Alkylation RouteStepwise attachment of alkyl groupsCyclobutylmethyl halide, isopropylamineControl over substitution
Phthalimide MethodProtected amine approachSimilar to synthesis in source Protection during reactions

A relevant example from the literature is the synthesis method for N-(3-aminopropyl)methacrylamide hydrochloride, which demonstrates typical approaches to forming amine hydrochlorides . The general process involves protecting group chemistry, sequential substitution reactions, and final salt formation with HCl.

The synthesis might proceed as follows:

  • Formation of the free base (cyclobutylmethyl)(propan-2-yl)amine through appropriate methods

  • Dissolution of the free base in a suitable solvent (e.g., tetrahydrofuran or diethyl ether)

  • Addition of anhydrous HCl or HCl gas to the solution until complete precipitation

  • Isolation and purification of the resulting hydrochloride salt

Spectroscopic MethodExpected FeaturesDiagnostic Value
¹H NMRSignals for cyclobutyl protons (1.8-2.2 ppm), methylene bridge (2.5-3.0 ppm), isopropyl methyl groups (1.0-1.2 ppm), isopropyl methine (2.8-3.2 ppm), and broad NH₂⁺ peak (8.0-9.0 ppm)Structure confirmation
¹³C NMRSignals for cyclobutyl carbons (15-35 ppm), methylene bridge (45-55 ppm), isopropyl methyl carbons (20-25 ppm), and isopropyl methine (45-55 ppm)Carbon skeleton verification
IRN-H stretching (3300-2800 cm⁻¹, broad), C-H stretching (2980-2850 cm⁻¹), C-N stretching (1200-1020 cm⁻¹)Functional group confirmation
Mass SpectrometryMolecular ion peak (M⁺) corresponding to the free base (m/z 127), fragmentation patterns showing loss of isopropyl or cyclobutyl groupsMolecular weight verification

These predicted spectral features are based on typical patterns observed for similar amines and their hydrochloride salts .

Application AreaRelevanceSupporting Evidence
Pharmaceutical ResearchSecondary amines as pharmacophoresSimilar structures in medicinal chemistry, e.g., compounds in
Synthetic IntermediatesBuilding blocks for complex moleculesUtility of cyclobutyl amines in synthetic pathways
Structure-Activity Relationship StudiesProbes for investigating spatial requirements of biological targetsSAR studies of similar compounds
CatalysisPotential use as ligands or catalystsSimilar amines used in chemical transformations

The research findings presented in literature on (4-alkoxyphenyl)glycinamides provide context for how similar amine-containing structures are studied for their biological activities . The data from such studies demonstrate how subtle structural modifications can significantly impact biological activity, with EC₅₀ values ranging from nanomolar to micromolar concentrations depending on specific structural features.

Hazard TypeStatementRecommended Precautions
Skin IrritationH315Wear protective gloves, avoid skin contact
Eye IrritationH319Wear eye protection, avoid eye contact
Respiratory IrritationH335Use in well-ventilated area, avoid breathing dust/vapors

The compound carries a "Warning" signal word, indicating moderate hazard potential . Precautionary statements include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash thoroughly after handling

  • P271: Use only outdoors or in a well-ventilated area

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Comparative Analysis with Related Compounds

To better understand the place of (cyclobutylmethyl)(propan-2-yl)amine hydrochloride in the broader landscape of similar compounds, a comparative analysis is valuable:

Table 8: Comparison of (Cyclobutylmethyl)(propan-2-yl)amine hydrochloride with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
(Cyclobutylmethyl)(propan-2-yl)amine hydrochlorideC₈H₁₇N·HCl163.69Cyclobutylmethyl + isopropyl on N
1-CyclobutylmethanamineC₅H₁₁N85.15Primary amine with cyclobutylmethyl
Benzyl(cyclobutylmethyl)amineC₁₂H₁₇N175.28Cyclobutylmethyl + benzyl on N
N-[[2-(cyclohexylmethyl)cyclobutyl]methyl]propan-2-amineC₁₅H₂₉N223.40More complex cycloalkyl structure
Propan-2-amine-d6 hydrochlorideC₃H₄D₆ClN101.61Deuterated isopropylamine HCl
(2R)-1-(2,6-dimethylphenoxy)propan-2-amineC₁₁H₁₇NO~179.26Contains phenoxy group, chiral

This comparison illustrates how the subject compound fits within a family of structurally related amines, each with distinctive features that could influence their chemical reactivity, physical properties, and potential applications .

The structural differences between these compounds impact various properties such as:

  • Lipophilicity (LogP values)

  • Basicity of the amine group

  • Steric environment around the nitrogen atom

  • Hydrogen bonding capabilities

  • Potential pharmacokinetic profiles (if used in pharmaceutical applications)

Future Research Directions

Several promising avenues for future research involving (cyclobutylmethyl)(propan-2-yl)amine hydrochloride include:

Table 9: Proposed Future Research Directions

Research AreaSpecific InvestigationsPotential Impact
Comprehensive Physicochemical CharacterizationDetermination of solubility profiles, pKa, crystal structureFoundational data for applied research
Synthetic MethodologyDevelopment of efficient, green synthesis routesMore sustainable and cost-effective production
Pharmaceutical ApplicationsScreening for biological activities, SAR studiesPotential therapeutic applications
Coordination ChemistryInvestigation of metal complex formationCatalytic applications, new materials
Computational StudiesModeling of conformational preferences, reactivityDeeper understanding of structure-property relationships

The unique structural features of this compound, particularly the combination of the cyclobutyl ring and isopropyl group, could make it valuable in structure-activity relationship studies for drug discovery. Additionally, exploring its potential as a synthetic intermediate or catalyst could reveal new applications in organic synthesis.

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